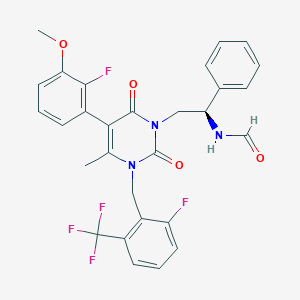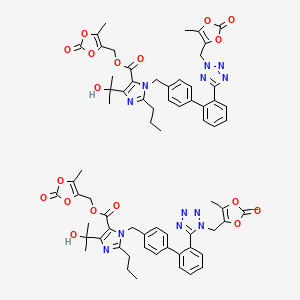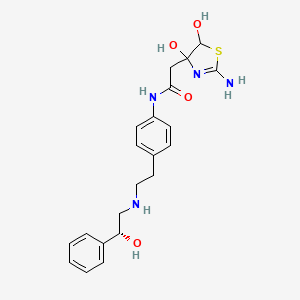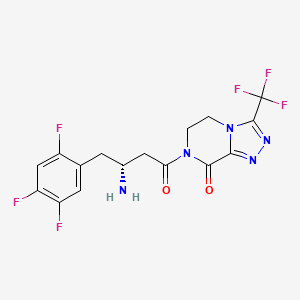
Oxo Sitagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Sitagliptin works by increasing the levels of incretin hormones, which help to regulate blood sugar levels by increasing insulin release and decreasing glucagon levels. This compound is primarily used in analytical method development, method validation, and quality control applications for the production of Sitagliptin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sitagliptin, and by extension Oxo Sitagliptin, can be achieved through various methods. One common approach involves the chemical resolution of racemates to obtain optically pure R-Sitagliptin. This method uses inexpensive reagents such as sodium borohydride (NaBH4) to reduce enamine intermediates, followed by the use of (−)-di-p-toluoyl-L-tartaric acid to resolve the racemates . Another method involves asymmetric hydrogenation of β-ketomides, which avoids the use of expensive noble metal catalysts and simplifies the synthetic route .
Industrial Production Methods
Industrial production of Sitagliptin often employs biocatalytic processes. For example, a biocatalytic cascade system using transaminases (TAs) and esterases has been developed to synthesize Sitagliptin intermediates. This method involves the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate to the Sitagliptin intermediate using a combination of enzymes, resulting in high yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxo Sitagliptin undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of enamine intermediates.
(−)-Di-p-toluoyl-L-tartaric acid: Used for the resolution of racemates.
Transaminases (TAs): Enzymes used in biocatalytic processes to synthesize intermediates.
Major Products Formed
The major products formed from these reactions include optically pure R-Sitagliptin and its intermediates, which are essential for the production of Sitagliptin .
Aplicaciones Científicas De Investigación
Oxo Sitagliptin has several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods for Sitagliptin production.
Biology: Studied for its effects on incretin hormones and glucose regulation.
Medicine: Used as a reference standard in the quality control of Sitagliptin formulations.
Industry: Employed in the large-scale production of Sitagliptin through biocatalytic processes.
Mecanismo De Acción
Oxo Sitagliptin, like Sitagliptin, exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretin hormones, leading to increased insulin release and decreased glucagon levels in a glucose-dependent manner . The primary molecular targets are the incretin hormones, which play a crucial role in glucose homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor known for its long half-life and high selectivity.
Uniqueness
Oxo Sitagliptin is unique due to its specific use in analytical method development and quality control for Sitagliptin production . Its synthesis methods, particularly the biocatalytic processes, offer advantages in terms of efficiency and yield .
Propiedades
Fórmula molecular |
C16H13F6N5O2 |
|---|---|
Peso molecular |
421.30 g/mol |
Nombre IUPAC |
7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8(23)5-12(28)26-1-2-27-13(14(26)29)24-25-15(27)16(20,21)22/h4,6,8H,1-3,5,23H2/t8-/m1/s1 |
Clave InChI |
BRQRTRBEBBNWSZ-MRVPVSSYSA-N |
SMILES isomérico |
C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |
SMILES canónico |
C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


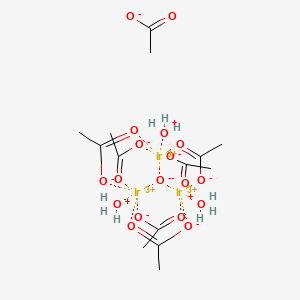

![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

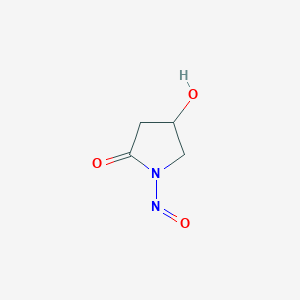
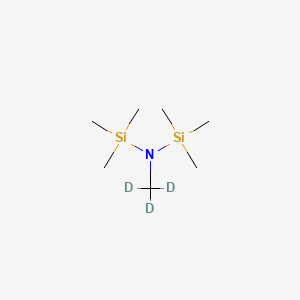
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
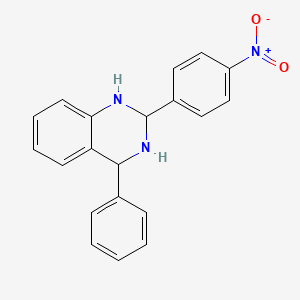
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
